![molecular formula C18H19N3O4S B2597331 N-(4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phényl)-2-méthylpropanamide CAS No. 921539-47-1](/img/structure/B2597331.png)
N-(4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phényl)-2-méthylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds involves the use of various techniques such as IR, MS, 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound can be identified using techniques such as IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require detailed analysis. The identification of the structures was performed using the analysis of IR, MS, 1H NMR and 13C NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR, MS, 1H NMR and 13C NMR .Applications De Recherche Scientifique
Activité antimicrobienne
Le noyau indole du composé est connu pour ses propriétés antimicrobiennes. Les dérivés de l'indole ont été rapportés pour présenter un large spectre d'activités antimicrobiennes, y compris des effets antibactériens, antifongiques et antiviraux . Cela fait du composé un candidat potentiel pour le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques.
Propriétés anti-inflammatoires
Les composés ayant une structure indole ont montré des activités anti-inflammatoires. Ceci peut être particulièrement utile dans le traitement des maladies inflammatoires chroniques et pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .
Recherche anticancéreuse
La partie indole est une caractéristique commune de nombreux agents anticancéreux. La complexité structurale et la présence d'un groupe sulfamoyle peuvent contribuer au potentiel du composé à inhiber la croissance et la prolifération des cellules cancéreuses .
Applications antidiabétiques
Les dérivés de l'indole ont été identifiés comme ayant des propriétés antidiabétiques, qui pourraient être explorées avec ce composé. Il peut jouer un rôle dans la synthèse de médicaments visant à gérer le diabète par la modulation de la libération ou de la sensibilité à l'insuline .
Utilisations antivirales
Le noyau indole du composé a montré des promesses dans la recherche antivirale. Il pourrait être utilisé dans la synthèse de médicaments ciblant diverses infections virales, y compris la grippe et le VIH, en interférant avec la réplication ou l'assemblage viral .
Effets neuroprotecteurs
Les dérivés de l'indole sont connus pour avoir des effets neuroprotecteurs, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives. Le composé pourrait être étudié pour son potentiel à protéger les cellules neuronales contre les dommages .
Recherche cardiovasculaire
Le groupe sulfamoyle dans la structure du composé suggère des applications potentielles dans la recherche cardiovasculaire. Il pourrait être impliqué dans le développement de médicaments qui gèrent l'hypertension ou d'autres conditions cardiovasculaires .
Chimie agricole
Les dérivés de l'indole sont également importants en chimie agricole, en particulier comme promoteurs de croissance ou pesticides. Le composé pourrait être étudié pour son efficacité à améliorer la croissance des plantes ou à protéger les cultures contre les ravageurs .
Mécanisme D'action
Target of Action
The primary targets of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific interaction of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
The exact biochemical pathways affected by 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and indoleamine 2,3-dioxygenase (IDO). The interaction with IDO, an enzyme involved in tryptophan metabolism, suggests potential immunomodulatory effects. The compound’s sulfonamide group allows it to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues .
Cellular Effects
The effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the immune response and inflammation. By modulating the activity of IDO, the compound can alter tryptophan metabolism, impacting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide exerts its effects through binding interactions with specific biomolecules. It inhibits IDO by binding to its active site, preventing the conversion of tryptophan to kynurenine. This inhibition can lead to increased tryptophan levels and decreased kynurenine levels, affecting immune cell function. Additionally, the compound’s sulfonamide group allows it to inhibit carbonic anhydrase, impacting cellular pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of immune modulation and anti-inflammatory responses .
Dosage Effects in Animal Models
The effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide vary with dosage in animal models. At low doses, it can enhance immune function and reduce inflammation. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is involved in metabolic pathways related to tryptophan metabolism. It interacts with enzymes such as IDO and carbonic anhydrase, affecting metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism can lead to changes in the levels of downstream metabolites, influencing various physiological processes .
Transport and Distribution
Within cells and tissues, 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as immune cells and inflamed tissues. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes like IDO and carbonic anhydrase. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways .
Propriétés
IUPAC Name |
2-methyl-N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11(2)18(23)19-13-3-6-15(7-4-13)26(24,25)21-14-5-8-16-12(9-14)10-17(22)20-16/h3-9,11,21H,10H2,1-2H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIYFJGZXRTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
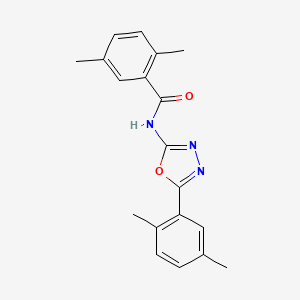

![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)
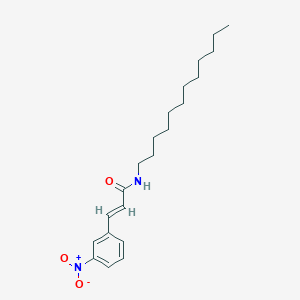
![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)
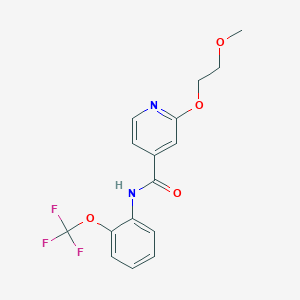

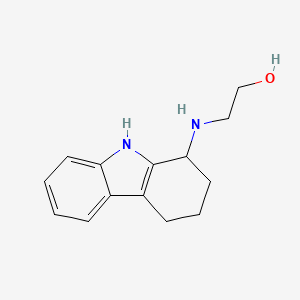
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
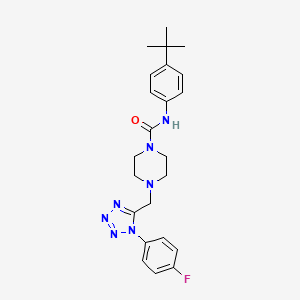
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
